N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, and a sulfonamide group, which is known for its significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The resulting benzo[b]thiophene derivative is then subjected to further functionalization to introduce the hydroxyethyl and methoxy groups.
The sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride, such as 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, under basic conditions. The reaction is typically carried out in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the benzo[b]thiophene moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Dorzolamide: A sulfonamide derivative used as a carbonic anhydrase inhibitor for the treatment of glaucoma.
Tioconazole: An antifungal agent with a thiophene moiety.
Uniqueness
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the combination of its benzo[b]thiophene and sulfonamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S2/c1-12-8-17(24-3)19(9-13(12)2)26(22,23)20-10-16(21)15-11-25-18-7-5-4-6-14(15)18/h4-9,11,16,20-21H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHVVDLRMPFXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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